molecular formula C₉H₁₈N₂O₃S₃ B1140280 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid CAS No. 364083-21-6

2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid

Cat. No.: B1140280
CAS No.: 364083-21-6
M. Wt: 298.45
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

D,L-Sulforaphane-L-cysteine is a metabolite of Sulforaphane , a phytochemical found in cruciferous vegetables . It interacts with a wide range of proteins, some of which remain unidentified . One of the identified targets is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a crucial enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism .

Mode of Action

D,L-Sulforaphane-L-cysteine interacts with its targets, leading to various changes. For instance, it is strategically positioned at the entrance of the channel through which substrates enter NAMPT, bypassing the active site of the enzyme . By forming hydrogen bonds with residues K189, R349, and S275, D,L-Sulforaphane-L-cysteine establishes a linkage with NAMPT . This interaction mimics the behavior of a NAMPT activator (NAT), a known activating compound of this enzyme .

Biochemical Pathways

D,L-Sulforaphane-L-cysteine affects several biochemical pathways. It is a potent inducer of phase II detoxifying enzymes . The induction of these enzymes is mediated by the mitogen-activated protein kinase (MAPK) pathway . This compound also has potential antioxidative activity , which is expected due to similar behavior observed in other isothiocyanates .

Pharmacokinetics

It is known that after ingestion, sulforaphane undergoes metabolic transformation via the mercapturic acid pathway, involving its conjugation with glutathione . This initial conjugation paves the way for further biotransformation processes, leading to the generation of various metabolites such as sulforaphane-cysteine and sulforaphane-N-acetylcysteine .

Result of Action

The molecular and cellular effects of D,L-Sulforaphane-L-cysteine’s action are diverse. It has been extensively studied as a therapeutic compound due to its promising pharmacological effects such as anti-inflammatory, antitumoral, and antioxidant . For instance, it has been shown to inhibit the growth of epithelial ovarian cancer cells . It also induces a dose-dependent reduction in the viability of cancer cells .

Biochemical Analysis

Biochemical Properties

D,L-Sulforaphane-L-cysteine has been shown to interact with various enzymes, proteins, and other biomolecules. It is known to have significant preventive and therapeutic effects in different human cancers . Early studies have shown that D,L-Sulforaphane-L-cysteine scavenges oxygen radicals by increasing cellular defenses against oxidative damage, mainly through the induction of phase II detoxification enzymes by nuclear factor erythroid 2-related factor 2 (Nrf2) .

Cellular Effects

D,L-Sulforaphane-L-cysteine has a variety of effects on cells and cellular processes. It has been shown to induce cell-cycle arrest in the G2/M phase and dose-dependently induce intracellular ERK activation, autophagy, and α-tubulin downregulation . These effects of D,L-Sulforaphane-L-cysteine were reversed by inhibiting the ERK pathway .

Molecular Mechanism

The molecular mechanism of action of D,L-Sulforaphane-L-cysteine involves a complex signaling mechanism involving Bax activation, downregulation of IAP family proteins, and Apaf-1 induction in regulation of D,L-Sulforaphane-L-cysteine-induced cell death . It also includes induction of apoptotic pathway in tumor cells, inhibition of cell cycle progression, and suppression of tumor stem cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D,L-Sulforaphane-L-cysteine change over time. It has been shown that D,L-Sulforaphane-L-cysteine can decrease the incidence or burden of early-stage prostate cancer and well-differentiated cancer but not late-stage poorly differentiated cancer .

Dosage Effects in Animal Models

The effects of D,L-Sulforaphane-L-cysteine vary with different dosages in animal models. There is preclinical evidence that the oral administration of D,L-Sulforaphane-L-cysteine can decrease the incidence or burden of early-stage prostate cancer and well-differentiated cancer .

Metabolic Pathways

D,L-Sulforaphane-L-cysteine is involved in the mercapturic acid pathway, producing predominantly cysteinylglycine (SFN-CG), cysteine (SFN-Cys), and N-acetyl-cysteine conjugates (SFN-NAC), which are excreted in the urine .

Transport and Distribution

D,L-Sulforaphane-L-cysteine is transported and distributed within cells and tissues. It is known to have a longer half-life and better blood–brain barrier permeability than those of SFN .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPMSTCTVNEOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCNC(=S)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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